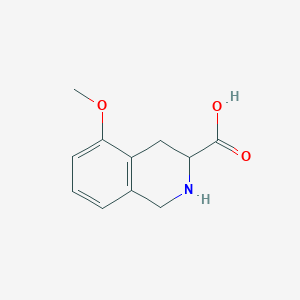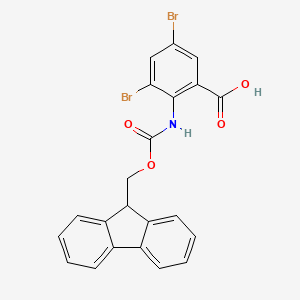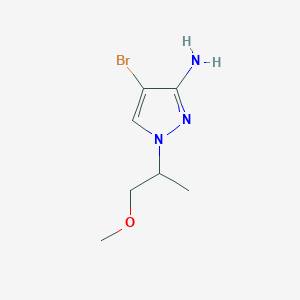
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxy group attached to an indane backbone, which contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indane Backbone: The initial step involves the cyclization of a suitable precursor to form the indane structure. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-6-(Methoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(1R)-6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Contains a trifluoromethoxy group, which can alter its reactivity and biological activity.
(1R)-6-(Chloromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride: Features a chloromethoxy group, leading to different chemical and biological properties.
Uniqueness
The presence of the difluoromethoxy group in (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-aminehydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H12ClF2NO |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7;/h1,3,5,9-10H,2,4,13H2;1H/t9-;/m1./s1 |
Clé InChI |
ZONCYKDJKPZRQW-SBSPUUFOSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=C(C=C2)OC(F)F.Cl |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)OC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)


![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)







![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

